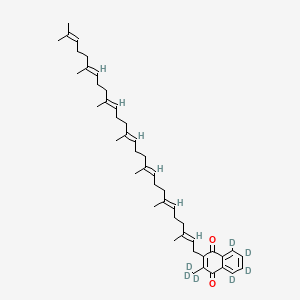

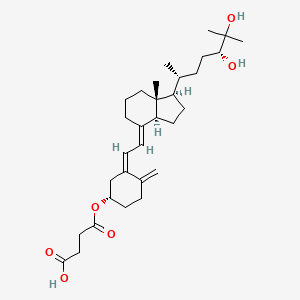

![molecular formula C15H12Br2O2 B586185 Methyl 2-[4-(dibromomethyl)phenyl]benzoate CAS No. 1352492-08-0](/img/structure/B586185.png)

Methyl 2-[4-(dibromomethyl)phenyl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[4-(dibromomethyl)phenyl]benzoate, also known as 2-bromo-4’-methylphenyl benzoate, is an organic compound commonly used in laboratories as a reagent or as a starting material in organic syntheses. It is a white crystalline solid with a melting point of 99-100°C and a boiling point of 315°C. It is soluble in ethanol, methanol and acetone, and slightly soluble in water. It is a strong irritant to skin and eyes, and its vapors are harmful if inhaled.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-[4-(dibromomethyl)phenyl]benzoate: is utilized in organic synthesis, particularly in the preparation and alkylation of imidazoles . This process is crucial for constructing complex molecules that can serve as pharmaceuticals or agrochemicals.

Photoactive Materials

The compound has been studied for its role in the synthesis of photoactive materials. These materials are promising for applications such as advanced sensors, drug delivery, data storage, and molecular switches . The ability to undergo light-induced structural reorganization makes it a candidate for developing smart materials responsive to light.

Asymmetric Synthesis

In the field of asymmetric synthesis, Methyl 2-[4-(dibromomethyl)phenyl]benzoate may be used to create chiral molecules with specific spatial arrangements . This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety.

Nanotechnology

Nanotechnology applications may benefit from the use of this compound in the creation of nanoscale materials with unique properties . These materials could be used in various high-tech applications, including electronics and medical diagnostics.

Bioorganic Chemistry

In bioorganic chemistry, the compound’s derivatives could be explored for their interactions with biological molecules . Understanding these interactions can lead to the development of new drugs or diagnostic tools.

Structural/Physical Organic Chemistry

Methyl 2-[4-(dibromomethyl)phenyl]benzoate: can also play a role in the study of molecular structures and their physical properties . This knowledge is essential for designing molecules with desired characteristics for specific applications.

Antioxidant Potential

Research has indicated that derivatives of Methyl 2-[4-(dibromomethyl)phenyl]benzoate exhibit antioxidant potential . This property is valuable for the development of health supplements and protective agents against oxidative stress.

Drug Intermediates

The compound is an important drug intermediate due to its reactive sites, which allow for further chemical modifications . This characteristic makes it a versatile building block in the synthesis of a wide range of therapeutic agents.

Mecanismo De Acción

Target of Action

Methyl 2-[4-(dibromomethyl)phenyl]benzoate is a compound used in organic synthesis It is used in the preparation and alkylation of imidazoles , suggesting that it may interact with enzymes or receptors that bind to or are affected by imidazoles.

Mode of Action

Given its use in the alkylation of imidazoles , it can be inferred that it may act as an alkylating agent, introducing an alkyl group into the imidazole molecule. This could potentially alter the function or activity of the imidazole, depending on the specific context.

Biochemical Pathways

Considering its role in the alkylation of imidazoles , it may influence pathways where imidazoles play a crucial role.

Pharmacokinetics

Its solubility in toluene suggests that it may be lipophilic, which could influence its absorption and distribution within the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

As an alkylating agent used in the preparation of imidazoles , it may alter the structure and function of these molecules, potentially influencing cellular processes where imidazoles are involved.

Propiedades

IUPAC Name |

methyl 2-[4-(dibromomethyl)phenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O2/c1-19-15(18)13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(16)17/h2-9,14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXGFSVIYZXTHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4-(dibromomethyl)phenyl]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.